molecular formula C19H18BrN5OS B308289 10-BROMO-3-(BUTYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

10-BROMO-3-(BUTYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B308289
M. Wt: 444.4 g/mol
InChI Key: YSLNQLBPZPIPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-BROMO-3-(BUTYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex heterocyclic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a bromine atom, a butylthio group, and a pyridinyl group

Properties

Molecular Formula

C19H18BrN5OS

Molecular Weight

444.4 g/mol

IUPAC Name

10-bromo-3-butylsulfanyl-6-pyridin-4-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C19H18BrN5OS/c1-2-3-10-27-19-23-18-16(24-25-19)14-11-13(20)4-5-15(14)22-17(26-18)12-6-8-21-9-7-12/h4-9,11,17,22H,2-3,10H2,1H3

InChI Key

YSLNQLBPZPIPEM-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=NC=C4)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=NC=C4)N=N1

Origin of Product

United States

Preparation Methods

The synthesis of 10-BROMO-3-(BUTYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazino Core: The triazino core is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Butylthio Group: The butylthio group is introduced via a nucleophilic substitution reaction.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent.

    Pyridinyl Group Addition: The pyridinyl group is added through a coupling reaction.

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

10-BROMO-3-(BUTYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions with other aromatic compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-BROMO-3-(BUTYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 10-BROMO-3-(BUTYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

10-BROMO-3-(BUTYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with other similar compounds, such as:

    3-(allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a similar triazino-benzoxazepine core but with different substituents.

    10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound also shares the triazino-benzoxazepine structure but with a methyl group instead of a pyridinyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

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